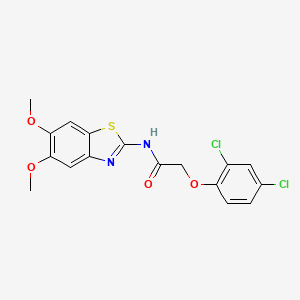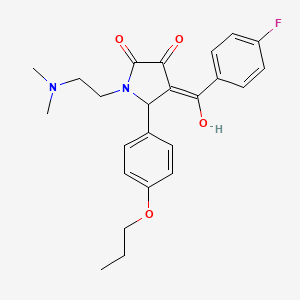
2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenoxy group and a benzothiazolyl group, which are linked through an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with a suitable acylating agent to form the dichlorophenoxy intermediate.
Formation of the benzothiazolyl intermediate: This step involves the reaction of 5,6-dimethoxy-1,3-benzothiazole with a suitable acylating agent to form the benzothiazolyl intermediate.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the benzothiazolyl intermediate in the presence of a suitable coupling agent to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution may yield various substituted derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may be studied for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide would depend on its specific molecular targets and pathways. Generally, compounds of this nature may interact with enzymes, receptors, or other biomolecules to exert their effects. Detailed studies would be required to elucidate the exact mechanism of action.
類似化合物との比較
Similar Compounds
2-(2,4-dichlorophenoxy)acetamide: Lacks the benzothiazolyl group.
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide: Lacks the dichlorophenoxy group.
2-(2,4-dichlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the methoxy groups on the benzothiazolyl ring.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both the dichlorophenoxy and benzothiazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-13-6-11-15(7-14(13)24-2)26-17(20-11)21-16(22)8-25-12-4-3-9(18)5-10(12)19/h3-7H,8H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUCITDLKQHYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
![2H,3H,4H,5H,6H-[1,4]thiazepino[6,7-b]indole](/img/structure/B2446774.png)
![3-amino-2-[(2-cyanophenyl)methyl]-1H-isoindol-2-ium chloride](/img/structure/B2446776.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one](/img/structure/B2446777.png)

![Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate](/img/structure/B2446781.png)
![3-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2446783.png)
![3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2446784.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-{[7-(4-fluorophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2446785.png)
![2-{[1-(1-Methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2446786.png)

![3-[2-(3-methanesulfonylpyrrolidin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2446789.png)
![1-[(4-tert-butylphenyl)methyl]-3-(4-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2446793.png)
![1-[(5-Chloropyrimidin-2-yl)amino]-2-(furan-2-yl)propan-2-ol](/img/structure/B2446795.png)
